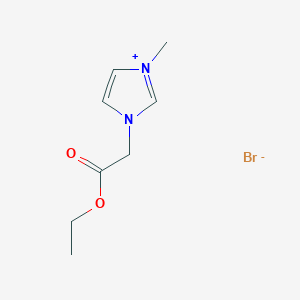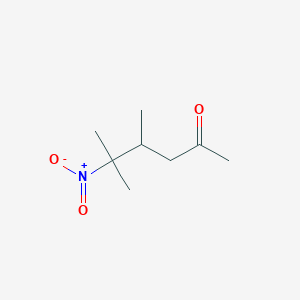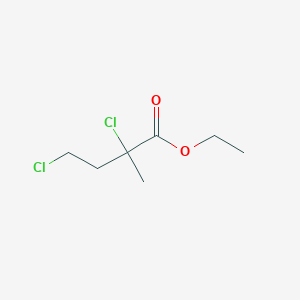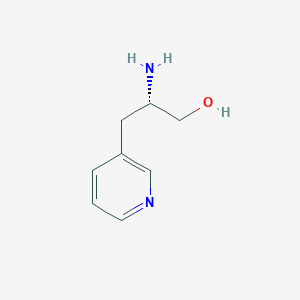
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide is an ionic liquid that has garnered attention in various scientific fields due to its unique properties This compound is characterized by its imidazolium core, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1-methylimidazole with ethyl bromoacetate. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-polar solvent like diethyl ether. The crude product is purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve scalability. The use of automated systems for solvent addition and temperature control ensures high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or thiocyanate.
Oxidation: The ethoxy-oxoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like acetonitrile with nucleophiles such as sodium chloride or potassium iodide.
Oxidation: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Yields various substituted imidazolium salts.
Oxidation: Produces carboxylic acids and other oxidized derivatives.
Reduction: Forms imidazoline derivatives and other reduced products.
Scientific Research Applications
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and stability.
Biology: Employed in the study of enzyme kinetics and protein folding as it can stabilize various biomolecules.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism by which 3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide exerts its effects is primarily through its ionic interactions. The imidazolium core interacts with various molecular targets, including enzymes and proteins, stabilizing their structures and enhancing their activity. The ethoxy-oxoethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium chloride
- 1-Methyl-3-octylimidazolium bromide
Uniqueness
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide is unique due to the presence of the ethoxy-oxoethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it more versatile in various applications compared to other imidazolium-based ionic liquids .
Properties
Molecular Formula |
C8H13BrN2O2 |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
ethyl 2-(3-methylimidazol-3-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C8H13N2O2.BrH/c1-3-12-8(11)6-10-5-4-9(2)7-10;/h4-5,7H,3,6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OTUYNJCOAWYCNC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CN1C=C[N+](=C1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)


![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)


